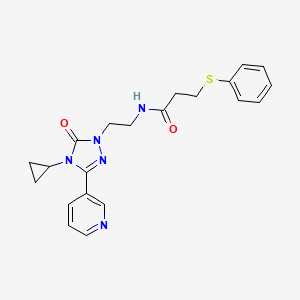
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(phenylthio)propanamide is a compound featuring a 1,2,4-triazole ring known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure includes:
- 1,2,4-Triazole Ring : A five-membered heterocyclic ring that contributes significantly to the biological activity.
- Cyclopropyl Group : Enhances interaction with biological targets.
- Pyridine Moiety : Known for its role in pharmacological activity.
- Phenylthio Group : May influence the compound's lipophilicity and binding properties.
Biological Activities
The biological activities associated with compounds containing a 1,2,4-triazole scaffold are extensive. Research indicates that such compounds can exhibit:
-
Antimicrobial Activity :
- Exhibits significant antibacterial and antifungal properties. Studies have shown that derivatives of 1,2,4-triazoles can inhibit various pathogens including Staphylococcus aureus and Candida albicans .
- The specific compound under discussion has potential against resistant strains due to its unique structural features.
-
Antitumor Properties :
- Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines. For instance, triazole derivatives have been noted for their ability to induce apoptosis in cancer cells .
- Structure-activity relationship (SAR) studies suggest that modifications in the phenyl and triazole rings can enhance anticancer efficacy.
- Anti-inflammatory Effects :
-
Antidiabetic Activity :
- Some triazole derivatives have shown promise in managing diabetes by targeting glucose metabolism pathways .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Inhibition : Many 1,2,4-triazoles act as enzyme inhibitors affecting metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Interaction with Biological Targets : The compound's structural features may allow it to bind effectively to target proteins involved in disease processes.
Research Findings
Recent studies have focused on the synthesis and evaluation of various triazole derivatives:
- A study highlighted the synthesis of related compounds and their resultant biological activities, emphasizing the importance of substituents on the triazole ring for enhancing potency against specific pathogens .
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Triazole A | Antibacterial | 10 | |
| Triazole B | Antitumor | 5 | |
| Triazole C | Anti-inflammatory | 15 |
Case Studies
Several case studies have documented the efficacy of triazole-containing compounds:
- Anticancer Activity : In vitro studies demonstrated that a related triazole derivative exhibited an IC50 value lower than that of standard chemotherapeutic agents against various cancer cell lines .
- Antimicrobial Efficacy : Clinical trials indicated promising results for a series of triazoles in treating infections caused by resistant bacterial strains .
Eigenschaften
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c27-19(10-14-29-18-6-2-1-3-7-18)23-12-13-25-21(28)26(17-8-9-17)20(24-25)16-5-4-11-22-15-16/h1-7,11,15,17H,8-10,12-14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLQAYZGBJFYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)CCSC3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














